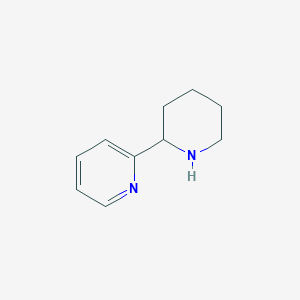

2-(Piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRQQPIHUMSJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15578-73-1 | |

| Record name | 2-(piperidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectroscopic characterization of 2-(Piperidin-2-yl)pyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, its unambiguous identification and purity assessment are paramount. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind spectroscopic observations. We will explore the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes not only the interpretation of expected spectral data but also detailed, field-proven experimental protocols. The guide culminates in a validated workflow, ensuring a holistic and accurate structural elucidation for researchers engaged in the synthesis and application of this molecule.

Introduction: The Structural and Scientific Significance

This compound is a bicyclic heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a piperidine ring. Its molecular formula is C₁₀H₁₄N₂ and it has a molecular weight of approximately 162.23 g/mol .[1][2] This structure is a privileged scaffold in drug discovery, acting as a versatile ligand for various metal catalysts and a core component in pharmacologically active agents. The presence of both a rigid, electron-deficient pyridine ring and a flexible, saturated piperidine ring imparts unique conformational and electronic properties, making its precise characterization essential.

The primary goal of this guide is to establish a self-validating system for the structural confirmation of this compound. By integrating data from multiple orthogonal spectroscopic techniques, we can create a detailed molecular fingerprint that confirms connectivity, identifies functional groups, and establishes purity with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum can be divided into two key regions: the downfield aromatic region for the pyridine protons and the upfield aliphatic region for the piperidine protons.

Causality Behind Signal Location:

-

Pyridine Protons (δ 7.0-8.5 ppm): These protons are significantly deshielded due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. The proton adjacent to the pyridine nitrogen (H6') will typically be the most downfield.

-

Piperidine Protons (δ 1.5-4.5 ppm): These protons reside in a saturated, non-aromatic environment and are therefore found significantly upfield. The proton at the chiral center (H2), being attached to a carbon bonded to two nitrogen atoms (one in each ring), is expected to be the most downfield of the aliphatic signals.

-

Amine Proton (N-H): The piperidine N-H proton signal is often broad due to quadrupole broadening and chemical exchange with the solvent. Its chemical shift is highly dependent on solvent and concentration.[3]

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, ten distinct signals are expected.

Causality Behind Signal Location:

-

Pyridine Carbons (δ 120-160 ppm): The sp²-hybridized carbons of the pyridine ring resonate downfield. The carbon atom at the junction of the two rings (C2') and the carbon adjacent to the nitrogen (C6') are typically the most deshielded.

-

Piperidine Carbons (δ 20-65 ppm): The sp³-hybridized carbons of the piperidine ring appear in the upfield region of the spectrum. The chiral carbon (C2) will be the most downfield among this group due to its attachment to the pyridine ring.

2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR techniques are essential to definitively connect the molecular fragments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the piperidine ring system from H2 through H6.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. The key correlation to observe is between the piperidine H2 proton and the pyridine C2' and C3' carbons, which provides unequivocal proof of the connection point between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Piperidine | |||

| H2 / C2 | 3.5 - 4.5 (m) | 60 - 65 | Chiral center, deshielded by attachment to pyridine ring. |

| H3 / C3 | 1.6 - 1.9 (m) | 25 - 30 | |

| H4 / C4 | 1.5 - 1.8 (m) | 24 - 28 | |

| H5 / C5 | 1.7 - 2.0 (m) | 26 - 31 | |

| H6 / C6 | 2.8 - 3.4 (m) | 45 - 50 | Adjacent to the piperidine nitrogen. |

| NH | Variable (br s) | - | Broad signal, solvent-dependent. |

| Pyridine | |||

| H3' / C3' | 7.1 - 7.4 (m) | 120 - 125 | |

| H4' / C4' | 7.6 - 7.9 (m) | 135 - 140 | |

| H5' / C5' | 7.0 - 7.3 (m) | 122 - 127 | |

| H6' / C6' | 8.4 - 8.7 (d) | 148 - 152 | Most deshielded proton, adjacent to pyridine nitrogen. |

| C2' | - | 158 - 164 | Quaternary carbon, point of attachment. |

Note: Predicted values are based on analysis of similar structures and may vary with solvent and experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Vibrational Modes:

-

N-H Stretch (~3350-3300 cm⁻¹): A moderate, often broad, absorption band characteristic of the secondary amine in the piperidine ring.

-

Aromatic C-H Stretch (~3100-3000 cm⁻¹): Weak to moderate sharp bands appearing at higher wavenumbers than their aliphatic counterparts.

-

Aliphatic C-H Stretch (~2950-2850 cm⁻¹): Strong, sharp absorption bands corresponding to the methylene groups of the piperidine ring.

-

C=C and C=N Stretches (~1600-1430 cm⁻¹): A series of medium to strong bands characteristic of the pyridine ring vibrations. These are highly diagnostic for the presence of the aromatic system.[7][8]

Table 2: Characteristic IR Absorption Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3350 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Pyridine Ring (C=C, C=N) | 1600 - 1430 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Molecular Ion (M⁺): For C₁₀H₁₄N₂, the expected monoisotopic mass is 162.1157 g/mol .[1] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

-

Fragmentation Pattern: Electron Impact (EI) ionization will likely induce fragmentation. Key expected fragments include:

-

Cleavage of the C-C bond between the two rings, leading to fragments corresponding to the pyridine ring (m/z 78) and the piperidinyl radical cation or related fragments.

-

Loss of hydrogen atoms or small alkyl fragments from the piperidine ring.

-

The base peak may correspond to a stabilized fragment resulting from the initial cleavage.

-

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the pyridine chromophore.

-

π → π Transitions:* Strong absorptions are expected in the range of 200-270 nm, which are characteristic of the aromatic π-system of the pyridine ring.[9][10]

-

n → π Transitions:* A weaker, longer-wavelength absorption may be observed due to the transition of a non-bonding electron from the pyridine nitrogen to an anti-bonding π* orbital. This band can be sensitive to solvent polarity.[11]

Table 3: Summary of Key Spectroscopic Data

| Technique | Parameter | Expected Value |

| HRMS | [M+H]⁺ (Monoisotopic) | 163.1233 m/z |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.7 ppm |

| ¹H NMR | Aliphatic Protons | δ 1.5 - 4.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120 - 164 ppm |

| ¹³C NMR | Aliphatic Carbons | δ 24 - 65 ppm |

| FT-IR | N-H Stretch | ~3330 cm⁻¹ |

| FT-IR | Pyridine Ring Stretches | ~1600 - 1430 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | ~250 - 265 nm |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The power of spectroscopic characterization lies in the integration of orthogonal data sets. The following workflow ensures a validated and comprehensive structural elucidation.

Sources

- 1. This compound | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chimia.ch [chimia.ch]

- 9. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

1H and 13C NMR data for 2-(Piperidin-2-yl)pyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Piperidin-2-yl)pyridine

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern analytical chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of heterocyclic compounds is of paramount importance. This compound, a molecule incorporating both a pyridine and a piperidine ring system, presents a unique set of spectroscopic challenges and points of interest. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for this compound, grounded in fundamental principles and supported by field-proven methodologies. We will delve into the causality behind spectral features, outline robust experimental protocols, and provide a logical framework for complete structural elucidation.

Core Principles: Understanding the NMR Landscape of Pyridine and Piperidine Moieties

The NMR spectrum of this compound is best understood by dissecting the contributions of its two constituent heterocyclic rings.

The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom induces a significant deshielding effect, causing the ring protons to resonate at high chemical shifts (downfield).[1]

-

α-protons (adjacent to N): Most deshielded, typically found in the δ 8.5-8.8 ppm range.[1]

-

γ-proton (para to N): Appears at an intermediate chemical shift, around δ 7.5-7.8 ppm.[1]

-

β-protons (meta to N): Most shielded of the ring protons, resonating at δ 7.1-7.5 ppm.[1]

The carbon signals in ¹³C NMR are similarly influenced by the nitrogen atom's electronegativity.[1]

The Piperidine Ring: In contrast, the piperidine ring is a saturated, non-aromatic heterocycle. It typically adopts a chair conformation to minimize steric strain. The protons on the piperidine ring are in an aliphatic environment and thus resonate at much lower chemical shifts (upfield) compared to the pyridine protons. The chemical environment of these protons is highly dependent on their axial or equatorial position and their proximity to the nitrogen atom and the pyridine substituent. Protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded relative to other methylene protons in the ring.

Predicted ¹H NMR Spectral Data for this compound

The coupling of the piperidine and pyridine rings at the 2-positions creates a distinct and complex NMR fingerprint. The following table summarizes the predicted ¹H NMR data in a common deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6' (Pyridine) | ~8.60 | ddd | J ≈ 4.8, 1.8, 0.9 |

| H-4' (Pyridine) | ~7.70 | td | J ≈ 7.7, 1.8 |

| H-3' (Pyridine) | ~7.65 | d | J ≈ 7.8 |

| H-5' (Pyridine) | ~7.20 | ddd | J ≈ 7.5, 4.8, 1.2 |

| H-2 (Piperidine) | ~3.50 | m | - |

| H-6eq (Piperidine) | ~3.10 | m | - |

| H-6ax (Piperidine) | ~2.70 | m | - |

| H-3, H-4, H-5 (Piperidine) | 1.50 - 1.90 | m | - |

| N-H (Piperidine) | 1.50 - 2.50 | br s | - |

Note: These are predicted values based on established principles. Actual experimental values may vary based on solvent, concentration, and temperature.

Rationale Behind Assignments:

-

Pyridine Protons (H-3' to H-6'): The proton at the 6'-position is expected to be the most downfield due to its proximity to the electron-withdrawing nitrogen.[1] The other pyridine protons follow the expected pattern, with their precise shifts and coupling constants influenced by the piperidinyl substituent.

-

Piperidine Protons (H-2 to H-6): The methine proton at C-2 (H-2), being directly attached to both the pyridine ring and the piperidine nitrogen, will be the most deshielded of the piperidine protons. The methylene protons at C-6 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. The remaining methylene protons at C-3, C-4, and C-5 will appear as a complex, overlapping multiplet in the upfield region.[2] The N-H proton signal is often broad and its chemical shift can be highly variable depending on experimental conditions.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | ~162.0 |

| C-6' (Pyridine) | ~149.0 |

| C-4' (Pyridine) | ~136.5 |

| C-3' (Pyridine) | ~123.0 |

| C-5' (Pyridine) | ~121.0 |

| C-2 (Piperidine) | ~60.0 |

| C-6 (Piperidine) | ~47.0 |

| C-4 (Piperidine) | ~26.0 |

| C-3 (Piperidine) | ~25.0 |

| C-5 (Piperidine) | ~24.0 |

Note: Predicted values are based on general data for substituted pyridines and piperidines.[3][4]

Rationale Behind Assignments:

-

Pyridine Carbons: The carbon atom at the point of substitution (C-2') will be significantly downfield. The remaining pyridine carbons follow the expected pattern of deshielding based on their proximity to the nitrogen.[1][4]

-

Piperidine Carbons: The C-2 carbon, being a methine carbon attached to two electron-withdrawing groups (the pyridine ring and the nitrogen), will be the most deshielded carbon in the piperidine ring. The C-6 carbon, adjacent to the nitrogen, will also be deshielded compared to the other methylene carbons (C-3, C-4, C-5), which will resonate in the typical aliphatic region.[3]

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and shim the instrument to optimize magnetic field homogeneity. c. ¹H NMR Acquisition:

- Acquire a standard 1D proton spectrum.

- Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds. d. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.

- Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

- Typical parameters: spectral width of ~220 ppm, relaxation delay of 2 seconds. e. 2D NMR Experiments (for unambiguous assignment):

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.[1]

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing definitive ¹H-C assignments.[1]

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The NMR spectroscopic characterization of this compound is a multi-faceted process that relies on a solid understanding of the properties of both pyridine and piperidine rings. By systematically analyzing 1D ¹H and ¹³C spectra and employing 2D correlation experiments like COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational data, rationale, and experimental framework necessary for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the scientific integrity required in research and drug development.

References

-

Cowley, A. R., Duckett, S. B., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Retrieved from [Link]

-

ProQuest. (n.d.). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

-

Sun, X., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Eliel, E. L., et al. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubMed. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of ²H NMR D‐tetramethyl piperidine and ²H NMR of ¹⁵N‐D.... Retrieved from [Link]

-

Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Deep Dive into the Mass Spectrometry of 2-(Piperidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 2-(Piperidin-2-yl)pyridine, a significant heterocyclic compound with applications in pharmaceutical and materials science. We will move beyond rote procedural descriptions to dissect the "why" behind the analytical choices, offering a framework for robust method development. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate rigorous analytical methods for the characterization and quantification of this and structurally related molecules. We will delve into ionization source selection, fragmentation pathway elucidation, and quantitative analysis strategies, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound, and its derivatives, represent a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The accurate and sensitive detection and quantification of these molecules are paramount for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled specificity and sensitivity. This guide will provide the foundational knowledge to harness the full potential of MS for the analysis of this compound.

Foundational Principles: Crafting the Analytical Strategy

A successful mass spectrometry-based analysis of this compound hinges on a well-considered experimental design. This involves not only the selection of the appropriate instrumentation but also a deep understanding of the analyte's physicochemical properties.

Sample Preparation: The Gateway to Accurate Analysis

The journey to reliable data begins with meticulous sample preparation. The goal is to isolate the analyte from the sample matrix, minimize interferences, and ensure compatibility with the MS system.

Recommended Protocol: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the this compound with 1 mL of methanol.

-

Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

Causality: The use of a C18 stationary phase in SPE is predicated on the nonpolar character of the pyridine and piperidine rings, allowing for effective retention and separation from more polar matrix components.

Chromatographic Separation: Achieving Baseline Resolution

Liquid chromatography (LC) is indispensable for separating this compound from its isomers and other structurally related impurities prior to MS detection.

Table 1: Recommended LC Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for enhanced ESI sensitivity. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5-95% B over 5 minutes | A standard gradient to ensure elution of the analyte while minimizing run time. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

Ionization Source Selection: The Critical Interface

The choice of ionization source is arguably the most critical parameter in the MS analysis of this compound. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

-

Electrospray Ionization (ESI): ESI is the premier choice for polar and semi-polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule, [M+H]+, as the base peak. The presence of basic nitrogen atoms in both the pyridine and piperidine rings makes them readily protonated in the acidic mobile phase.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar molecules. It often results in more in-source fragmentation compared to ESI, which can be either a drawback or an advantage depending on the analytical goal. For quantitative analysis, the focus is typically on maximizing the signal of the precursor ion, making ESI the preferred method.

Expert Insight: For routine quantitative analysis of this compound in complex matrices, ESI in positive ion mode is the recommended starting point due to its high efficiency in generating the protonated molecular ion, leading to superior sensitivity and specificity.

Deciphering the Fragmentation Code: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for structural elucidation and for developing highly selective quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). By isolating the precursor ion (the protonated molecule) and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions.

The Protonated Molecule: The Starting Point

The nominal monoisotopic mass of this compound is 162.1157 g/mol .[1] Therefore, in positive ion ESI-MS, we expect to observe the protonated molecule, [M+H]+, at m/z 163.1235.

Proposed Fragmentation Pathway

The fragmentation of the protonated this compound is likely to proceed through several key pathways, primarily involving the piperidine ring due to its higher flexibility and the presence of a saturated ring system.

Caption: Proposed fragmentation pathway of protonated this compound.

Table 2: Predicted Product Ions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Product Ion |

| 163.12 | 146.10 | NH3 (Ammonia) | Ion resulting from the loss of the amino group from the piperidine ring. |

| 163.12 | 135.11 | C2H4 (Ethene) | Ion formed after the opening of the piperidine ring. |

| 163.12 | 107.09 | C4H8 (Butene) | Further fragmentation of the opened piperidine ring. |

| 163.12 | 79.04 | C5H10N (Piperidinyl radical) | Protonated pyridine ring. |

Self-Validation: The proposed fragmentation pathways are consistent with established principles of mass spectrometry, where cleavage often occurs at bonds adjacent to heteroatoms and charged sites.[2][3] The stability of the resulting pyridine cation provides a strong driving force for the cleavage of the C-C bond connecting the two rings.

Quantitative Analysis: From Signal to Concentration

For quantitative applications, such as pharmacokinetic studies, a robust and validated LC-MS/MS method is essential. The use of a triple quadrupole mass spectrometer operating in MRM mode is the industry standard.

Method Development and Validation

A typical MRM method for this compound would involve monitoring the transition from the precursor ion (m/z 163.12) to one or two of its most abundant and specific product ions (e.g., m/z 79.04).

Experimental Protocol: MRM Method Development

-

Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize source parameters.

-

Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 163.12) to identify the most intense and stable fragment ions.

-

Collision Energy Optimization: For each selected product ion, optimize the collision energy to maximize its signal intensity.

-

Method Validation: Validate the final MRM method according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Piperidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of heterocyclic compounds. This guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(Piperidin-2-yl)pyridine, a significant bidentate ligand in coordination chemistry and a structural motif in various pharmacologically active molecules. We will delve into the theoretical underpinnings of its vibrational modes, present a detailed experimental protocol for acquiring high-quality spectra, and offer an in-depth analysis of the spectral features. This document is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and analysis of this and related N-heterocyclic compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₄N₂, is a bicyclic heteroaromatic compound featuring a pyridine ring linked to a piperidine ring at the 2-position.[1][2] This unique structure imparts valuable chemical properties, most notably its ability to act as a chelating ligand in coordination chemistry. The presence of both a pyridine nitrogen (an sp²-hybridized imine) and a piperidine nitrogen (an sp³-hybridized secondary amine) allows it to form stable complexes with a variety of metal ions.

Infrared spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound. By probing the vibrational frequencies of its constituent chemical bonds, FTIR provides a unique molecular "fingerprint." Key applications include:

-

Structural Verification: Confirming the presence of essential functional groups (N-H, aromatic C-H, aliphatic C-H, C=N, C=C).

-

Purity Assessment: Detecting impurities or residual solvents from synthesis.

-

Reaction Monitoring: Tracking the progress of reactions involving the modification of its functional groups.

-

Coordination Studies: Observing shifts in vibrational frequencies upon complexation with metal ions, which provides insight into the nature of the metal-ligand bond.

Molecular Structure and Predicted Vibrational Modes

Understanding the infrared spectrum begins with a clear picture of the molecule's structure and the types of vibrations its bonds can undergo.

References

synthesis and characterization of 2-(Piperidin-2-yl)pyridine derivatives

<An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-2-yl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. Its unique combination of a basic piperidine ring and an aromatic pyridine ring, linked at the 2-position, imparts specific steric and electronic properties that are crucial for biological activity and coordination chemistry. This framework is found in a variety of biologically active molecules, including the minor tobacco alkaloid anabasine, which exhibits nicotinic receptor agonist activity.[1][2][3] The development of efficient and stereocontrolled synthetic routes to access these derivatives is paramount for exploring their therapeutic potential and other applications.

This technical guide provides a comprehensive overview of the . It is designed to serve as a valuable resource for researchers and scientists by detailing established synthetic methodologies, explaining the rationale behind experimental choices, and outlining robust characterization techniques.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: construction of the piperidine ring onto a pre-existing pyridine core and coupling of pre-formed pyridine and piperidine moieties. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of 2,2'-Bipyridine

One of the most direct methods for the synthesis of the parent this compound is the partial catalytic hydrogenation of 2,2'-bipyridine. This approach is attractive due to the commercial availability of the starting material.

Causality Behind Experimental Choices: The key challenge in this transformation is achieving selective reduction of one pyridine ring while leaving the other intact. This is typically accomplished by using specific catalysts and controlling reaction conditions. Platinum-based catalysts, such as platinum oxide (PtO₂), in an acidic medium like glacial acetic acid, have been shown to be effective for the hydrogenation of pyridine rings to their corresponding piperidines.[4] The acidic environment protonates the pyridine nitrogen, facilitating the reduction process. The reaction is typically carried out under hydrogen pressure to ensure a sufficient supply of the reducing agent.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine

-

Reaction Setup: A solution of 2,2'-bipyridine (1.0 eq) in glacial acetic acid is placed in a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of PtO₂ (e.g., 5 mol%) is carefully added to the solution.[4]

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50-70 bar.[4]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The acidic solvent is neutralized with a base (e.g., NaHCO₃), and the product is extracted with an organic solvent (e.g., ethyl acetate).[4]

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

Caption: Workflow for the catalytic hydrogenation of 2,2'-bipyridine.

Asymmetric Synthesis Strategies

For applications in drug development, the synthesis of enantiomerically pure this compound derivatives is often crucial. Several asymmetric methods have been developed to achieve this.

a) Chiral Auxiliary-Mediated Synthesis

This approach involves the use of a chiral auxiliary to direct the stereoselective formation of the piperidine ring. A notable example is the synthesis of anabasine enantiomers.[1][2]

Causality Behind Experimental Choices: The strategy relies on the formation of a chiral ketimine from a chiral ketone (e.g., 2-hydroxy-3-pinanone) and a pyridine-containing amine.[1][2] The bulky chiral auxiliary blocks one face of the molecule, directing the subsequent alkylation step to occur from the less hindered face, thereby establishing the desired stereochemistry. The final ring closure is typically achieved through base-catalyzed intramolecular cyclization.

b) Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A more modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives.[5][6][7]

Causality Behind Experimental Choices: This method offers a convergent and highly enantioselective route.[5][6][7] The key is the use of a chiral phosphine ligand that coordinates to the rhodium catalyst, creating a chiral environment for the carbometalation step. This directs the addition of the aryl group to the dihydropyridine intermediate in a stereoselective manner.

Synthesis via Nucleophilic Addition to Pyridine Derivatives

Another versatile strategy involves the nucleophilic addition of an organometallic reagent to a pyridine precursor, followed by cyclization.

Causality Behind Experimental Choices: A common method utilizes the reaction of a Grignard or organolithium reagent with 2-cyanopyridine. The initial addition to the nitrile group forms a metallo-imine intermediate. Subsequent reaction with a suitable dihaloalkane, such as 1,4-dibromobutane, leads to the formation of the piperidine ring. This method allows for the introduction of various substituents on the piperidine ring depending on the choice of the organometallic reagent.

Characterization Techniques

Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals for this compound include the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring.[8][9] The coupling patterns of the piperidine protons can provide insights into the conformation of the ring.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[8][9] The chemical shifts of the pyridine and piperidine carbons are characteristic and aid in confirming the overall structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous structural assignments, especially for complex derivatives.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine H-6 | ~8.5 | ~160 |

| Pyridine H-3, H-4, H-5 | ~7.0 - 7.8 | ~120 - 140 |

| Piperidine H-2 | ~3.0 - 3.5 | ~60 |

| Piperidine CH₂ | ~1.5 - 2.0 | ~25 - 45 |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[10] This is particularly important for confirming the absolute configuration of chiral derivatives and for studying their coordination to metal ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorptions for this compound derivatives include N-H stretching vibrations for the piperidine ring and C=N and C=C stretching vibrations for the pyridine ring.[9]

Diagram of Characterization Workflow:

Caption: A typical workflow for the characterization of synthesized compounds.

Applications and Future Directions

Derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities.[11] They have been investigated as potential treatments for a range of conditions, including neurological disorders and cancer.[10][12] The ability of the bidentate N,N'-ligand system to chelate metal ions also makes these compounds valuable in coordination chemistry and catalysis.

Future research in this area will likely focus on the development of more efficient and scalable asymmetric synthetic routes to access a wider range of structurally diverse derivatives. Furthermore, the exploration of their biological activities and applications in materials science will continue to be a vibrant area of investigation.

References

-

Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Chirality, 17(1), 53-58. [Link]

-

Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

-

ResearchGate. (n.d.). Diagrammatic representation of pyridine alkaloid synthesis in.... [Link]

-

González-Lainez, M., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(21), 5021. [Link]

-

Li, J., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 4933. [Link]

-

Leete, E. (1958). The Synthesis of Anatabine and Related Compounds. The Journal of Organic Chemistry, 23(4), 631-633. [Link]

-

ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google P

-

Rashid, H. U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Serbian Chemical Society, 82(11), 1225-1234. [Link]

-

El-Sayed, W. A. (2020). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 17(5), 555-565. [Link]

-

Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Chirik, P. J. (2006). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Journal of the American Chemical Society, 128(42), 13901-13912. [Link]

-

Alhawarri, M. B., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Medicinal Chemistry Research, 33(7), 1-14. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 2,2'-Bipyridine. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. E-Journal of Chemistry, 4(4), 515-520. [Link]

-

Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14216-14222. [Link]

-

Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3485-3488. [Link]

-

ResearchGate. (2019). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

-

Glazer, E. C., & Tor, Y. (2004). Autocatalytic photodegradation of [Ru(ii)(2,2′-bipyridine)2DAD]+ (DADH = 1,2-dihydroxyanthracene-9,10-dione) by hydrogen peroxide under acidic aqueous conditions. Dalton Transactions, (13), 2092-2098. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(1), 1024-1036. [Link]

-

Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2001). Asymmetric synthesis of 2-substituted piperidin-3-ols. [Link]

-

Potočňák, I., et al. (2016). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 6(99), 97269-97281. [Link]

-

Ghedini, M., et al. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2210. [Link]

-

ResearchGate. (2014). Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. [Link]

- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]

- EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google P

-

ResearchGate. (2019). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

Sources

- 1. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]

- 12. mdpi.com [mdpi.com]

CAS number and molecular weight of 2-(Piperidin-2-yl)pyridine

An In-Depth Technical Guide to 2-(Piperidin-2-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and drug development professionals. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its relevance as a structural motif in medicinal chemistry.

Core Compound Identification and Properties

This compound is a bicyclic molecule featuring a pyridine ring linked to a piperidine ring at the 2-position. This structural arrangement makes it a valuable chiral building block in the synthesis of more complex molecules, particularly for pharmaceutical applications. The piperidine and pyridine moieties are prevalent scaffolds in a wide array of approved drugs, valued for their ability to form key interactions with biological targets and for their favorable physicochemical properties.[1][2]

The compound exists in racemic and enantiomerically pure forms, with the specific form being critical for its biological activity and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂ | [3] |

| Molecular Weight | 162.23 g/mol | [3][4][5] |

| CAS Number | 15578-73-1 (Racemate) | [3][5] |

| 46041-69-4 ((S)-enantiomer) | [4] | |

| Appearance | Liquid | |

| Storage Temperature | 2-8°C | [4] |

| Topological Polar Surface Area | 24.9 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Elucidation

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2,2'-bipyridine. This transformation is a cornerstone reaction in heterocyclic chemistry, converting the stable aromatic pyridine ring into the saturated piperidine ring.

Synthetic Workflow: Catalytic Hydrogenation

The choice of catalyst and reaction conditions is paramount to achieving high yield and, if required, stereoselectivity. Heterogeneous catalysts, such as rhodium on carbon (Rh/C) or ruthenium-based catalysts, are often employed under hydrogen pressure.[1] The conditions must be carefully optimized to ensure complete reduction of one pyridine ring while leaving the second intact.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol describes a representative procedure for the synthesis via hydrogenation.

Materials:

-

2,2'-Bipyridine

-

5% Rhodium on Carbon (Rh/C)

-

Glacial Acetic Acid (AcOH)

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

-

Vessel Charging: In a high-pressure reaction vessel, dissolve 2,2'-bipyridine (1 equivalent) in glacial acetic acid.

-

Catalyst Addition: Carefully add 5% Rh/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). The use of acetic acid as a solvent often enhances the rate and selectivity of the hydrogenation of pyridine rings.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to a specified temperature (e.g., 50-80°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from several hours to overnight.

-

Catalyst Removal: After cooling the vessel to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the heterogeneous Rh/C catalyst. Wash the filter cake with additional acetic acid or methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

-

Basic Workup: Redissolve the residue in water and cool in an ice bath. Slowly add 2M NaOH solution to neutralize the remaining acetic acid and basify the mixture to a pH > 10. This step deprotonates the amine nitrogen atoms.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

-

Purification: Purify the crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate/hexanes containing a small percentage of triethylamine (to prevent product tailing on the acidic silica), to obtain the pure compound.

Analytical Quantification

Accurate quantification is essential for quality control and for use in subsequent applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely applicable method.[6]

Analytical Workflow: HPLC-UV Method

The following diagram outlines the logical steps for quantifying a sample of this compound.

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol: Quantification by Reverse-Phase HPLC-UV

This protocol is based on established methods for similar piperidine derivatives and serves as a starting point for method development.[6]

Instrumentation & Reagents:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Formic acid

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase. A common starting point is a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure sharp peak shapes for the basic analyte. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Standard Solution Preparation: Accurately weigh the this compound reference standard and prepare a stock solution in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh the sample to be analyzed, dissolve it in the diluent, and dilute to a concentration expected to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~260 nm (based on the pyridine chromophore)

-

Gradient: A gradient elution may be necessary, for example, starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and re-equilibrating.

-

-

Data Analysis:

-

Inject the calibration standards and generate a calibration curve by plotting the peak area against concentration.

-

Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be >0.995 for a valid calibration.

-

Inject the sample solution, determine its peak area, and use the calibration curve to calculate the concentration of this compound in the sample.[6]

-

Table 2: Example HPLC Calibration Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 55,120 |

| 5.0 | 278,550 |

| 10.0 | 549,980 |

| 25.0 | 1,380,100 |

| 50.0 | 2,765,400 |

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its two nitrogen atoms can act as hydrogen bond acceptors or, in their protonated state, as hydrogen bond donors and salt bridge formers. The piperidine ring provides a three-dimensional, sp³-hybridized structure that can effectively probe the binding pockets of biological targets.

This moiety is found in compounds being investigated for a range of therapeutic areas. For example, derivatives have been explored as inhibitors of enzymes like Mitogen- and Stress-activated protein Kinase 1 (MSK1) and as modulators of protein-protein interactions.[7] The design of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as inhibitors of PCSK9 highlights the utility of combining piperidine and pyridine rings to create potent and selective drug candidates.[8] The development of novel anti-fibrotic agents based on related 2-(pyridin-2-yl) pyrimidine structures further underscores the therapeutic potential of this chemical space.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its synthesis is well-established, and robust analytical methods exist for its characterization and quantification. For researchers in drug discovery, a thorough understanding of this scaffold's properties and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

Wang, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(15), 4483. [Link][9]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 103. [Link][1]

-

Pharmaffiliates. (S)-3-(Piperidin-2-yl)pyridine. [Link]

-

ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives. [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]

-

PharmaCompass. 2-(pyridin-2-yl)pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Chongqing Chemdad Co., Ltd. (s)-2-(piperidin-2-yl)pyridine. [Link]

-

Lemaire, A., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(12), 3291. [Link][7]

-

ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. [Link][8]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H14N2 | CID 437973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 15578-73-1|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]

An In-depth Technical Guide to 2-(piperidin-2-yl)pyridine: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 2-(piperidin-2-yl)pyridine, a heterocyclic compound of significant historical and contemporary interest. We will explore its discovery as the natural alkaloid anabasine, delve into the pioneering synthetic routes that unlocked its chemical accessibility, and survey its evolution into a valuable scaffold in medicinal chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecule.

Introduction and Nomenclature

This compound, with the chemical formula C₁₀H₁₄N₂, is a bicyclic heteroaromatic compound consisting of a pyridine ring substituted at the 2-position with a piperidine ring.[1][2] It is most widely known by its trivial name, anabasine , which originates from the plant species from which it was first isolated, Anabasis aphylla.[3] Due to its structural similarity to nicotine, it was also initially named "neonicotine".[4] The molecule exists as a pair of enantiomers, (S)- and (R)-anabasine, owing to the chiral center at the 2-position of the piperidine ring.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molar Mass | 162.23 g/mol |

| Appearance | Colorless to yellow viscous liquid |

| Boiling Point | 270-272 °C |

| CAS Number | 494-52-0 (racemic) |

Discovery and Historical Context: The Story of Anabasine

The history of this compound is intrinsically linked to the study of natural alkaloids.

The Discovery of a New Alkaloid: In 1929, the Russian chemist A.P. Orekhov and his team first isolated a new alkaloid from the plant Anabasis aphylla, a perennial shrub native to Central Asia.[3] This discovery marked the formal introduction of what would later be known as anabasine to the scientific community. The plant had been traditionally used for its medicinal and insecticidal properties, hinting at the bioactivity of its chemical constituents.

Early Structural Elucidation and "Neonicotine": Following its isolation, the structural elucidation of this new alkaloid began. In 1930, the American chemist C.R. Smith independently synthesized the compound and, recognizing its structural resemblance to nicotine, named it "neonicotine".[4] This early work was pivotal in confirming the chemical structure of the naturally occurring alkaloid.

Confirmation and Naming: The identity of Orekhov's isolated alkaloid and Smith's synthetic "neonicotine" was soon confirmed to be the same compound. The name anabasine, derived from the genus of the plant source, was eventually adopted as the common name for this compound.

Synthesis of this compound: Foundational Methodologies

The ability to synthesize this compound in the laboratory was a crucial step in verifying its structure and enabling further pharmacological and chemical studies.

The First Synthesis by C.R. Smith (1930)

The first reported chemical synthesis of this compound was a landmark achievement.[4] While the specific details of Smith's 1930 synthesis require consulting the original publication, the general approach of the time often involved the condensation of a pyridine derivative with a suitable piperidine precursor or the construction of the piperidine ring onto a pyridine scaffold.

The Späth and Mamoli Synthesis (1936)

A notable early synthesis of anabasine was developed by Ernst Späth and L. Mamoli in 1936.[5][6] Their approach provided an alternative and elegant route to the molecule.

Experimental Protocol (Conceptual, based on Späth and Mamoli's work):

-

N-Acylation of a Piperidine Precursor: The synthesis would likely begin with the acylation of a suitable piperidine derivative to activate the ring for subsequent reactions.

-

Condensation with a Pyridine Derivative: The activated piperidine precursor would then be reacted with a pyridine derivative, such as a nicotinic acid ester, in a condensation reaction to form the C-C bond between the two rings.

-

Cyclization and Decarboxylation: Subsequent steps would involve cyclization to form the final bicyclic structure, likely followed by a decarboxylation step to remove any activating groups.

-

Hydrolysis: Finally, hydrolysis of any protecting or activating groups would yield this compound.

References

A Comprehensive Technical Guide to Unlocking the Therapeutic Potential of Novel 2-(Piperidin-2-yl)pyridine Compounds

Abstract

The 2-(piperidin-2-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique stereochemical and electronic properties, including its capacity for bidentate chelation and hydrogen bonding, make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to systematically investigate the potential biological activities of new analogues based on this scaffold. We will explore key therapeutic areas, provide detailed, self-validating experimental protocols for primary screening, and discuss the rationale behind these methodological choices. This document is designed not as a rigid template, but as a strategic framework to empower researchers to unlock the full therapeutic potential of their novel this compound compounds.

The this compound Scaffold: A Privileged Motif in Drug Discovery

The fusion of a pyridine ring with a piperidine ring creates a conformationally constrained yet versatile scaffold. The piperidine ring, often existing in a stable chair conformation, introduces a chiral center at the C2 position, allowing for stereospecific interactions with biological targets. The pyridine nitrogen atom acts as a hydrogen bond acceptor and imparts aromaticity, while the piperidine nitrogen can be a hydrogen bond donor or acceptor, influencing the compound's solubility and pharmacokinetic properties.[1][2] This combination of features is present in a wide array of approved drugs, highlighting the scaffold's "druggability".[1][3]

The nitrogen atoms of the two rings are positioned to act as a bidentate ligand, capable of chelating metal ions. This is a critical feature, as many enzymes, including metalloproteinases and polymerases, rely on metal cofactors for their catalytic activity. By designing compounds that can selectively chelate these metals, it is possible to achieve potent and specific enzyme inhibition.

A Strategic Framework for Biological Evaluation

A successful screening campaign for novel compounds requires a logical, tiered approach. The goal is to efficiently identify promising biological activities using robust, high-throughput primary assays before committing resources to more complex, low-throughput mechanistic studies. The causality for this workflow is resource optimization; it allows for the rapid triage of inactive compounds while prioritizing those with demonstrated biological effects for deeper investigation.

Caption: High-level strategic workflow for evaluating novel compounds.

Core Therapeutic Areas and Methodologies

Based on existing literature, the this compound scaffold has shown promise in several key therapeutic areas.[3][4]

Anticancer Potential

Rationale: Nitrogen-containing heterocyclic compounds are integral to a vast number of anticancer agents.[5][6] They often function by intercalating DNA, inhibiting key enzymes like kinases, or disrupting cell cycle progression.[5][6] Several pyridine and piperidine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, colon, and renal cancers.[5][7] The mechanism can involve the induction of apoptosis through various signaling pathways or the inhibition of enzymes crucial for tumor growth and angiogenesis.[6]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a robust method for primary screening of cytotoxicity. The causality is based on the principle that viable cells with active metabolism will reduce the yellow tetrazolium salt (MTT) to a purple formazan product, providing a colorimetric readout of cell viability.

Self-Validation System: The inclusion of a vehicle control (e.g., DMSO) establishes the baseline for 100% cell viability, while a positive control (a known cytotoxic drug like Doxorubicin) confirms the assay is responsive to cytotoxic agents.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the novel compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

-

Controls: Include wells for "cells only" (negative control), "vehicle control", and a positive control drug (e.g., Doxorubicin) at a known effective concentration.

-

Incubation: Add 100 µL of the diluted compounds to the respective wells. Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Compound ID | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HeLa (µM) |

| Novel-Cmpd-01 | 8.5 | 12.3 |

| Novel-Cmpd-02 | > 50 | > 50 |

| Novel-Cmpd-03 | 2.1 | 3.5 |

| Doxorubicin | 0.9 | 1.2 |

Mechanistic Insight: Potential Apoptotic Pathway

Compounds that show significant cytotoxicity can be further investigated for their mechanism of action. A common anticancer mechanism is the induction of apoptosis.

Caption: Hypothetical extrinsic apoptosis pathway initiated by a novel compound.

Antimicrobial and Antifungal Activity

Rationale: The pyridine ring is a core component of many antimicrobial and antifungal agents.[4][8] Its ability to interact with essential bacterial or fungal enzymes or disrupt cell membranes makes it a valuable pharmacophore. The combination with a piperidine moiety can enhance cell wall penetration or improve pharmacokinetic properties.[9][10] Studies have shown that pyridine derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The causality lies in exposing a standardized inoculum of the microbe to serial dilutions of the compound.

Self-Validation System: A "growth control" well (no compound) ensures the bacteria/fungi are viable. A "sterility control" (no microbes) ensures the medium is not contaminated. A positive control antibiotic (e.g., Ciprofloxacin) validates the susceptibility of the test organism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: Well with broth and inoculum only.

-

Sterility Control: Well with broth only.

-

Positive Control: Serial dilution of a standard antibiotic/antifungal.

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation:

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| Novel-Cmpd-04 | 8 | 16 | 32 |

| Novel-Cmpd-05 | 128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Neurological and Central Nervous System (CNS) Applications

Rationale: The this compound scaffold is structurally related to several CNS-active natural products, including nicotine and anabasine.[13] This structural similarity suggests potential interactions with various neuronal receptors, such as nicotinic acetylcholine receptors (nAChRs) and sigma receptors.[13][14] A compound based on this scaffold, SSR504734, has been identified as an inhibitor of the glycine transporter type 1, indicating potential applications in disorders like schizophrenia by modulating glutamatergic neurotransmission.[15] Furthermore, the ability to cross the blood-brain barrier is a key feature of many small molecule drugs targeting the CNS.[16]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol assesses a compound's ability to protect neuronal cells from oxidative stress-induced cell death, a common pathological mechanism in neurodegenerative diseases. The causality is that neuroprotective compounds will mitigate the damage caused by an oxidizing agent (e.g., H₂O₂), leading to higher cell viability.

Self-Validation System: A "H₂O₂ only" control establishes the maximum level of damage. A "vehicle control" ensures the solvent does not affect cell viability. A known neuroprotective agent (e.g., N-acetylcysteine) can be used as a positive control.

Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the novel compounds for 1-2 hours.

-

Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells to a final concentration known to induce significant cell death (e.g., 100-200 µM). Do not add H₂O₂ to the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment: Assess cell viability using the MTT assay as described in Section 3.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with H₂O₂ alone.

Conclusion and Future Directions